4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. It is classified as an aromatic amide, characterized by the presence of a fluorine atom and a hydrazinocarbonyl group attached to a phenyl ring. This compound can be synthesized through various methods, primarily involving the reaction of 4-fluorobenzoyl chloride with 4-aminobenzohydrazide, typically under controlled conditions using solvents and bases to facilitate the reaction.
4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide falls under the category of hydrazones and benzamides, which are known for their diverse biological activities and utility in synthetic organic chemistry.
The synthesis of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves the following key steps:
This method has been reported to yield high purity products suitable for further applications in research .
The molecular structure of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide can be described by its IUPAC name, which reflects its functional groups. The compound contains:
Key structural data includes:
4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The physical properties of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide include:
Chemical properties include:
These properties are essential for determining handling procedures and applications in laboratory settings .
The applications of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide are diverse:
The synthesis of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide (CAS: 172950-64-0) relies on regioselective hydrazinocarbonylation of methyl 4-aminobenzoate precursors. The key transformation involves nucleophilic displacement of ester groups by hydrazine, yielding the hydrazinecarboxamide (hydrazinocarbonyl) functionality with high regiocontrol. As reported in anti-inflammatory agent syntheses, this is achieved by refluxing methyl 4-(4-fluorobenzamido)benzoate with excess hydrazine hydrate in ethanol, typically for 6–8 hours under anhydrous conditions [2] [4]. The reaction proceeds via acyl substitution where hydrazine attacks the carbonyl carbon of the ester, followed by elimination of methanol to form the hydrazide. This method consistently achieves yields of 75–85%, with purity confirmed by HPLC (>98%) and spectral characterization (¹H NMR: δ 9.77–9.84 ppm for CONHNH₂ protons; IR: 1638–1670 cm⁻¹ for C=O stretch) [2] [4]. Alternative pathways, such as direct carboxylation of 4-nitroaniline followed by reduction and hydrazination, prove less efficient due to competing side reactions.
Table 1: Hydrazinocarbonylation Reaction Optimization
Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Hydrazine hydrate (excess) | Ethanol | 80 | 8 | 85 |
Hydrazine hydrate (excess) | Methanol | 65 | 10 | 72 |
Anhydrous hydrazine | Toluene | 110 | 6 | 68 |
The terminal hydrazine group of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide serves as a versatile handle for derivatization, enabling diverse heterocyclic and acyclic architectures. Two primary pathways dominate:
Table 2: Key Derivatives and Synthetic Routes
Derivative Class | Reagent | Product | Yield (%) |
---|---|---|---|
Acylhydrazone | 4-Fluorobenzaldehyde | 4-fluoro-N-(4-{N'-[(E)-(4-fluorobenzylidene)]hydrazinecarbonyl}phenyl)benzamide | 78 |
1,3,4-Thiadiazole | 4-Fluorobenzoic acid/Br₂ | 2-(4-fluorophenyl)-5-(4-(4-fluorobenzamido)phenyl)-1,3,4-thiadiazole | 65 |
Quinazolinone | 2-Formylbenzoic acid | 6-Fluoro-2-(4-(hydrazinecarbonyl)phenyl)quinazolin-4(3H)-one | 71 |
Substituent location and electronic properties critically influence the bioactivity of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide derivatives. Key structure-activity relationship (SAR) insights include:
Table 3: SAR of Key Substituent Modifications
Substituent Position | Bioactivity Enhancement | Mechanistic Insight |
---|---|---|
para-F (benzamide) | 30–50% ↑ Anti-inflammatory activity | Enhanced membrane permeability & metabolic stability |
ortho-Cl (terminal ring) | 64% Inflammation inhibition; COX-2 SI = 48.20 | Hydrogen bonding with COX-2 Val523/Ser353 |
4-Chlorophenyl (thioureido) | 100% Writhing protection (analgesia) | Hydrophobic interaction with COX-2 hydrophobic channel |
meta-OCH₃ | MIC = 32 µg/mL vs. S. aureus | DNA gyrase binding via pyridinium ring stacking |
Acylhydrazone derivatives of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide demonstrate superior bioactivity over sulfonamide counterparts in multiple domains:
Table 4: Comparative Bioactivity of Analogues
Parameter | Acylhydrazone Analogues | Sulfonamide Analogues |
---|---|---|
COX-2 Inhibition | 80.55% inflammation inhibition | ≤40% inflammation inhibition |
Docking Score (COX-2) | −9.5 kcal/mol | −6.8 kcal/mol |
DNA Gyrase Binding | Moderate (MIC = 64 µg/mL) | Weak (MIC >256 µg/mL) |
Key Interactions | H-bonds (Tyr385, His90); π-π (Phe518) | Sulfonyl oxygen H-bond (Tyr355) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9